Home > Products > Catalysts and Ligands P124 > Mangafodipir Trisodium
Mangafodipir Trisodium - 140678-14-4

Mangafodipir Trisodium

Catalog Number: EVT-253280
CAS Number: 140678-14-4
Molecular Formula: C22H25MnN4NaO14P2-4
Molecular Weight: 709.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mangafodipir Trisodium is the trisodium salt of mangafodipir with potential antioxidant and chemoprotective activities. Consisting of manganese (II) ions chelated to fodipir (dipyridoxyl diphosphate or DPDP), mangafodipir scavenges oxygen free radicals such as superoxide anion, hydrogen peroxide, and hydroxyl radical, potentially preventing oxygen free radical damage to macromolecules such as DNA and minimizing oxygen free radical-related chemotoxicity in normal tissues. However, this agent may potentiate the chemotherapy-induced generation of oxygen free radicals in tumor cells, resulting in the potentiation of chemotherapy-induced cytotoxicity; tumor cells, with higher levels of reactive oxygen species than normal cells, possess a lower threshold for oxygen free radical-mediated cytotoxicity. Mangafodipir is traditionally used as an imaging agent in magnetic resonance imaging (MRI).
Overview

Mangafodipir trisodium, marketed under the brand name Teslascan, is a contrast agent primarily used in magnetic resonance imaging (MRI) to enhance the visibility of liver tissues. It consists of manganese(II) ions complexed with dipyridoxyl diphosphate, which acts as a chelating agent. This compound enhances the contrast in MRI scans by altering the relaxation times of protons in tissues, allowing for clearer differentiation between normal and abnormal tissues. While it has shown potential in various medical applications, mangafodipir was withdrawn from the U.S. market in 2003 and from the European market in 2012 for commercial reasons .

Source and Classification

Mangafodipir trisodium is classified as a paramagnetic chelate compound due to its manganese content. The manganese ion is responsible for its magnetic properties, which are exploited in MRI imaging. The compound is administered intravenously and has been studied for its potential use as an adjunct in chemotherapy and coronary interventions .

Synthesis Analysis

The synthesis of mangafodipir trisodium involves the complexation of manganese(II) ions with dipyridoxyl diphosphate. The process typically includes:

  1. Preparation of Manganese Solution: Manganese(II) salts are dissolved in an aqueous solution.
  2. Addition of Dipyridoxyl Diphosphate: The chelating agent is introduced to the manganese solution under controlled pH conditions.
  3. Formation of Complex: The mixture is stirred to facilitate complexation, forming mangafodipir trisodium.
  4. Purification: The final product undergoes purification processes such as filtration and crystallization to remove impurities .

Technical Details

  • pH Control: Maintaining an optimal pH during synthesis is crucial for effective complexation.
  • Temperature Regulation: The reaction is typically conducted at room temperature to avoid decomposition of reactants.
Molecular Structure Analysis

The molecular formula of mangafodipir trisodium is C22H28MnN4O14P2C_{22}H_{28}MnN_4O_{14}P_2, with a molar mass of approximately 689.366 g/mol .

Structure

  • Manganese Ion: Central to its structure, providing paramagnetic properties.
  • Dipyridoxyl Diphosphate Ligand: Binds to manganese, stabilizing it within the complex.

Data

  • CAS Number: 135763-23-1
  • Chemical Structure Representation: The structure can be visualized using chemical drawing software or databases like PubChem .
Chemical Reactions Analysis

Mangafodipir trisodium can undergo several chemical reactions:

  1. Dephosphorylation: In biological systems, mangafodipir can be dephosphorylated to form manganese(II) dipyridoxyl monophosphate.
  2. Transmetallation: Under certain conditions, the manganese ion can be replaced by zinc ions, leading to the formation of zinc complexes.
  3. Oxidation-Reduction Reactions: Mangafodipir exhibits redox activity due to its manganese content, which can participate in reactions involving reactive oxygen species .

Technical Details

  • Analytical Methods: High-performance liquid chromatography (HPLC) is commonly used to analyze the stability and degradation products of mangafodipir in biological samples .
Mechanism of Action

The mechanism by which mangafodipir enhances MRI contrast involves:

  1. Paramagnetism: The manganese(II) ion shortens the longitudinal relaxation time (T1) of nearby protons during MRI scans.
  2. Selective Uptake: Normal liver tissue preferentially absorbs manganese compared to abnormal or cancerous tissues, resulting in increased signal intensity from healthy tissue.
  3. Mitochondrial Activity Mimicry: Mangafodipir exhibits mimetic activity similar to mitochondrial manganese superoxide dismutase, which helps manage oxidative stress within tissues .

Data

  • Elimination Half-life: Approximately 20 minutes for manganese and 50 minutes for dipyridoxyl diphosphate .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Stable under acidic and neutral conditions but may degrade under extreme pH levels or high temperatures.
  • Reactivity: Can form complexes with various metal ions, influencing its behavior in biological systems.

Relevant Data

  • Protein Binding: Approximately 27% for manganese ions, negligible for dipyridoxyl diphosphate .
Applications

Mangafodipir trisodium has several significant applications:

  1. MRI Contrast Agent: Used primarily for enhancing liver imaging during MRI scans.
  2. Adjunct in Chemotherapy: Investigated for its potential benefits when combined with chemotherapeutic agents.
  3. Cardiovascular Interventions: Explored as an adjunct during percutaneous coronary interventions in patients experiencing myocardial infarctions .
  4. Research Tool: Its unique properties are being studied in various research contexts, including oxidative stress management and disease diagnostics.
Mechanistic Pathways of Mangafodipir Trisodium in Biomedical Contexts

Manganese Release Dynamics and Tissue-Specific Contrast Enhancement Mechanisms

Mangafodipir trisodium functions as a prodrug undergoing controlled dissociation in vivo. Following intravenous administration, the complex experiences transmetallation—a process where endogenous zinc ions displace manganese from the DPDP chelate. This displacement yields Mn²⁺ ions and zinc-bound DPDP metabolites (ZnDPDP, ZnDPMP, ZnPLED) [1] [3]. The released Mn²⁺ is the active paramagnetic species responsible for MRI contrast enhancement. Its mechanism centers on shortening the longitudinal relaxation time (T1) of water protons in surrounding tissues due to its five unpaired electrons [1] [6]. This T1 shortening manifests as increased signal intensity (brightening) in T1-weighted MRI sequences.

Tissue-specific enhancement is governed by differential cellular uptake mechanisms:

  • Hepatobiliary System: Normal hepatocytes exhibit high-affinity uptake of Mn²⁺ via specific transporters, including the ZIP8 and ZIP14 zinc transporters and potentially calcium channels due to Mn²⁺'s mimicry of Ca²⁺ [1] [8]. This results in pronounced and sustained enhancement of healthy liver parenchyma (~4 hours peak enhancement). Conversely, metastatic lesions and hepatocellular carcinomas, lacking fully functional hepatocyte transporters, show minimal Mn²⁺ uptake, creating a stark contrast between healthy and abnormal tissue [1] [6].
  • Pancreas: Pancreatic acinar cells, rich in mitochondria (key sites for Mn²⁺ accumulation), also demonstrate significant uptake, enabling pancreatic ductal adenocarcinoma detection [1].
  • Brain: While not its primary indication, studies indicate Mn²⁺ can cross the blood-brain barrier via divalent metal transporters, enabling potential neuronal tract tracing and lesion detection in conditions like multiple sclerosis [5]. However, uptake here is slower and less pronounced than in the liver.

The ligand DPDP and its metabolites (predominantly MnPLED and ZnPLED) exhibit rapid distribution and renal clearance (half-life ~50 minutes), while Mn²⁺ itself has a shorter plasma half-life (~20 minutes) due to rapid tissue uptake, followed by biliary excretion (~15-20% renal, ~80-85% fecal) [1] [3].

Table 1: Tissue-Specific Uptake Mechanisms and MRI Enhancement Profile of Mangafodipir-Derived Mn²⁺

Target TissuePrimary Uptake Mechanism(s)Key Cell Types InvolvedPeak Enhancement TimeContrast Basis
LiverZIP8/ZIP14 transporters, Ca²⁺ channelsHepatocytes~15 min - 4 hoursHigh SI normal parenchyma vs. Low SI lesions
PancreasMitochondrial accumulationAcinar cells~10 min - 1 hourModerate SI enhancement normal tissue
Bile DuctsExcretion from hepatocytesBiliary epitheliumDelayed (~1-4 hours)Signal in bile ducts/gallbladder
BrainDMT1 transporters, CSF influxNeurons, GliaSlow (hours)Potential tract tracing, lesion detection

Role of Mn-DPDP as a Manganese Superoxide Dismutase (MnSOD) Mimetic

Beyond its contrast properties, mangafodipir and its primary metabolite, manganese pyridoxyl ethylenediamine (MnPLED), exhibit potent SOD mimetic activity [3] [9]. This activity is mechanistically distinct from its MRI function and critically dependent on the manganese remaining bound within the complex, contrasting with the release required for contrast enhancement.

  • Catalytic Mechanism: MnDPDP and MnPLED function as catalytic scavengers of the superoxide radical anion (O₂•⁻). Similar to endogenous mitochondrial MnSOD (SOD2), the Mn(II/III) redox couple within these complexes facilitates the dismutation of O₂•⁻ into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) via a Ping-Pong mechanism [3] [9]:2O₂•⁻ + 2H⁺ → O₂ + H₂O₂ (catalyzed by MnDPDP/MnPLED)
  • Structure-Activity Relationship: The organic ligand scaffold (DPDP/PLED) surrounding the manganese ion is crucial. It stabilizes the manganese in a redox-active state optimal for interacting with O₂•⁻, mimicking the active site environment of the native MnSOD enzyme. The planar structure and nitrogen/oxygen donor atoms of the ligands facilitate this catalytic process [3] [8].
  • Therapeutic Implications: This SOD mimetic activity underpins mangafodipir's observed cytoprotective effects in various models of oxidative stress:
  • Chemotherapy Adjunct: Reduces cardiotoxicity and neurotoxicity induced by anthracyclines (e.g., doxorubicin) and platinum-based agents (e.g., oxaliplatin) by neutralizing excess O₂•⁻ generated by these drugs and protecting mitochondria [3] [9].
  • Ischemia-Reperfusion Injury: Protects myocardial tissue during reperfusion after coronary occlusion by scavenging the burst of O₂•⁻ produced upon restoration of blood flow [3] [9].
  • Acetaminophen Hepatotoxicity: Mitigates liver damage by counteracting the oxidative stress cascade initiated by NAPQI, the toxic metabolite of acetaminophen [3].
  • Calmangafodipir - Enhanced Stability: The derivative calmangafodipir ([Ca₄Mn(DPDP)₅]) was specifically designed to stabilize the Mn(II) within the complex, significantly reducing Mn²⁺ release while preserving or enhancing SOD mimetic activity. This results in superior therapeutic efficacy in preclinical models compared to the parent MnDPDP, particularly for preventing chemotherapy-induced peripheral neuropathy (CIPN) [3] [9].

Table 2: SOD Mimetic Properties of Mangafodipir and Related Complexes

ComplexCatalyzed ReactionKey Structural Feature Enabling MimicryPrimary Metabolite with ActivityTherapeutic Contexts with Demonstrated Efficacy
MnDPDP2O₂•⁻ + 2H⁺ → O₂ + H₂O₂Mn(II/III) redox couple stabilized by DPDP ligandMnPLEDChemo-induced cardiotoxicity, Neurotoxicity (CIPN), Ischemia-Reperfusion
MnPLED2O₂•⁻ + 2H⁺ → O₂ + H₂O₂Optimized ligand geometry for O₂•⁻ accessN/A (Active metabolite)Same as MnDPDP, potentially more potent
Calmangafodipir ([Ca₄Mn(DPDP)₅])2O₂•⁻ + 2H⁺ → O₂ + H₂O₂Ca²⁺ stabilization reduces Mn²⁺ dissociationMaintains MnDPDP structure longerSuperior efficacy in CIPN prevention (Phase II trials)

Modulation of Reactive Oxygen Species (ROS) in Pathological Models

The SOD mimetic activity places mangafodipir trisodium and its metabolites squarely within the complex regulatory network of cellular redox signaling. Its effects on ROS homeostasis are context-dependent and dose-dependent, demonstrating a dual capacity for both cytoprotection and potential oxidative stress amplification under specific conditions, particularly relevant in pathological models.

  • Cytoprotection via Antioxidant Pathways:
  • Direct Scavenging: As described in Section 1.2, the primary mechanism is the catalytic dismutation of O₂•⁻, preventing its conversion into more damaging ROS like hydroxyl radical (•OH) via Fenton chemistry or its reaction with nitric oxide (NO) to form cytotoxic peroxynitrite (ONOO⁻) [3] [9].
  • Induction of Endogenous Defenses: Emerging evidence suggests MnDPDP/MnPLED may indirectly upregulate endogenous antioxidant systems. By modulating the cellular redox tone, they potentially influence the Nrf2-KEAP1 pathway, a master regulator of antioxidant response genes encoding enzymes like heme oxygenase-1 (HO-1), glutathione (GSH) synthetase, and NAD(P)H:quinone oxidoreductase 1 (NQO1) [4] [10]. This represents a potential hormetic effect where mild redox perturbation activates adaptive defenses [7].
  • Mitochondrial Protection: Given mitochondria are the primary source of physiological and pathological O₂•⁻, the SOD mimetic activity directly protects mitochondrial components (lipids, proteins, mtDNA) from oxidative damage, preserving cellular energy metabolism and preventing apoptotic signaling triggered by severe mitochondrial ROS [3] [9].

  • Modulation of ROS in Specific Pathologies:

  • Chemotherapy-Induced Toxicity: Chemotherapeutic agents like doxorubicin and oxaliplatin significantly increase mitochondrial O₂•⁻ production. MnDPDP/MnPLED mitigate downstream oxidative damage (lipid peroxidation, protein oxidation, DNA damage) in cardiomyocytes, neurons, and hepatocytes, reducing cell death and organ dysfunction [3] [9]. This involves quenching the initial O₂•⁻ burst and interrupting the vicious cycle of ROS-induced ROS release.
  • Ischemia-Reperfusion Injury (IRI): Reperfusion after ischemic events (myocardial infarction, stroke, organ transplantation) floods tissues with oxygen, leading to an explosive generation of O₂•⁻ primarily from Complex I and III of the mitochondrial electron transport chain and activated endothelial NADPH oxidases. Mangafodipir's SOD mimetic activity scavenges this initial O₂•⁻ surge, reducing endothelial dysfunction, leukocyte activation, adhesion molecule expression, and tissue necrosis [3] [9].
  • Inflammatory Conditions: ROS are critical signaling molecules in inflammation. By reducing excessive O₂•⁻ levels, mangafodipir metabolites can dampen NLRP3 inflammasome activation (often triggered by oxidized mitochondrial DNA) and downstream pro-inflammatory cytokine production (e.g., IL-1β, IL-18) [4] [7] [10]. This mechanism is implicated in its protective effects against models of bacterial meningitis-associated oxidative brain injury and sterile inflammation during IRI.
  • Cancer and Immune Modulation (Emerging): Beyond cytoprotection, Mn²⁺ ions (whether released from mangafodipir or other sources) play a role in immune activation. Mn²⁺ is a known activator of the cGAS-STING pathway, sensing cytosolic DNA (e.g., from dying cancer cells) and triggering type I interferon production, potentiating anti-tumor immunity [8]. Furthermore, Mn²⁺ can enhance T-cell activation and infiltration. While direct evidence for mangafodipir in this context is less extensive than for free Mn²⁺, its potential role in modulating the tumor immune microenvironment warrants investigation, considering its controlled Mn²⁺ delivery capability. Conversely, in certain in vitro models employing very high concentrations, MnDPDP can paradoxically contribute to oxidative stress, highlighting the dose and context dependency of its ROS modulation [3].

Table 3: Modulation of ROS by Mangafodipir Metabolites in Preclinical Pathological Models

Pathological ModelPrimary ROS DysregulationMechanism of MnDPDP/MnPLED ActionObserved OutcomeKey References (from Results)
Doxorubicin CardiotoxicityMitochondrial O₂•⁻ surge, ↑ Lipid PeroxidationSOD Mimicry (O₂•⁻ scavenging), Mitochondrial protection↓ Myocardial cell death, ↓ Fibrosis [3] [9]
Oxaliplatin Neurotoxicity (CIPN)Mitochondrial O₂•⁻ in sensory neurons, ↑ Nitrosative StressSOD Mimicry (O₂•⁻/ONOO⁻ scavenging), ↓ Axonal damage↓ Pain behavior, ↓ Sensory neuron loss [3] [9]
Myocardial Ischemia-ReperfusionMassive O₂•⁻ burst (Endothelial, Mitochondrial), ↑ InflammationSOD Mimetic (O₂•⁻ scavenging), ↓ Endothelial dysfunction, ↓ Leukocyte adhesion↓ Infarct size, ↓ Arrhythmias, ↑ Functional recovery [3] [9]
Acetaminophen HepatotoxicityNAPQI-induced GSH depletion, ↑ Mitochondrial O₂•⁻, ↑ Lipid PeroxidationSOD Mimicry, ↓ Oxidative stress cascade↓ Liver necrosis, ↓ ALT/AST elevation [3]
Bacterial Meningitis (Pediatric Models)Inflammation-driven ROS/RNS, ↑ Myeloperoxidase (↑ HOCl, ↑ 3-Cl-Tyr)↓ O₂•⁻/ONOO⁻ (reducing overall oxidant load), ↓ Inflammation↓ CSF markers of protein/DNA oxidation [4] [10]

Properties

CAS Number

140678-14-4

Product Name

Mangafodipir Trisodium

IUPAC Name

sodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)

Molecular Formula

C22H25MnN4NaO14P2-4

Molecular Weight

709.3 g/mol

InChI

InChI=1S/C22H32N4O14P2.Mn.Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;/q;+2;+1/p-7

InChI Key

OFHJWKIWWOCMSS-UHFFFAOYSA-G

SMILES

[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2]

Synonyms

Ca4Mn(DPDP)5
calmangafodipir
DPDP
mangafodipir
mangafodipir trisodium
mangafodipir trisodium, anhydrous
manganese dipyridoxyl diphosphate
manganese-DPDP
Mn-DPDP
N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid
Teslascan

Canonical SMILES

[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Mn+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.